4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride
Description
Properties
IUPAC Name |
4-(1H-pyrazol-5-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-9(2-5-10-6-3-9)7-8-1-4-11-12-8;;/h1,4,10,13H,2-3,5-7H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMKGYNWZZKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=NN2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride typically involves the reaction of piperidine derivatives with pyrazole compounds. One common method includes the alkylation of piperidin-4-ol with 1H-pyrazole-3-methanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi:
-
Antibacterial Activity :
- The compound demonstrated efficacy against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli.
- The structure-activity relationship (SAR) studies suggest that the presence of the pyrazole moiety enhances its antibacterial properties due to increased lipophilicity, which facilitates membrane penetration .
- Antifungal Activity :
- Antioxidant Properties :
Central Nervous System Disorders
The compound's structural features suggest potential applications in treating central nervous system (CNS) disorders. Pyrazole derivatives have been investigated for their neuroprotective effects, particularly in conditions such as:
- Alzheimer's Disease :
- Cognitive Impairment :
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of pyrazole derivatives. The modulation of inflammatory pathways could make these compounds beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy :
-
Theoretical Studies on Pharmacokinetics :
- Computational studies using density functional theory (DFT) have been employed to predict the pharmacokinetic properties of 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride. These studies suggest that modifications can lead to improved absorption and bioavailability due to enhanced lipophilicity .
Mechanism of Action
The mechanism of action of 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target and the context of the research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride and related compounds:
Structural and Functional Insights:
Heterocyclic Substituents: Pyrazole (target compound) vs. Thiazole (CAS 1426290-49-4): The thiazole ring’s sulfur atom and amino group increase electronegativity, which may improve interactions with metal ions or charged residues in biological targets .
Salt Form: Dihydrochloride salts (target compound, CAS 690262-00-1) generally exhibit higher aqueous solubility than monohydrochlorides (CAS 2702587-75-3), critical for drug formulation .
Purity and Applications :
- High-purity dihydrochloride salts (≥95%) are common in pharmaceutical intermediates (e.g., CAS 690262-00-1 and target compound), whereas thiazole derivatives (CAS 1426290-49-4) at 99% purity may be prioritized for active pharmaceutical ingredient (API) synthesis .
Research Findings and Challenges
- Synthesis and Analysis : Crystallographic data for analogs like CAS 2702587-75-3 may be refined using SHELX software, a standard for small-molecule structural determination .
- Biological Relevance : Pyrazole-containing compounds are frequently explored as kinase inhibitors, while thiazole derivatives (e.g., CAS 1426290-49-4) are associated with antimicrobial activity .
- Challenges : Divergent solubility profiles between analogs (e.g., hydroxyethoxy vs. pyrazole substituents) complicate formulation strategies .
Biological Activity
4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride, a compound with the molecular formula C9H15N3O2ClH, is a derivative of piperidine and pyrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
The compound's structure features a piperidine ring substituted with a pyrazole moiety, which is significant for its biological interactions. The synthesis typically involves the alkylation of piperidin-4-ol with 1H-pyrazole-3-methanol under acidic conditions to yield the dihydrochloride salt .
The biological activity of 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride is primarily attributed to its ability to interact with various molecular targets. The pyrazole ring can mimic natural ligands, allowing it to bind to active sites on enzymes or receptors, thereby modulating biological pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds derived from pyrazoles have demonstrated effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.20 | Staphylococcus epidermidis |
Antitumor Activity
The antitumor potential of pyrazole derivatives, including 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride, has been explored in several studies. Notably, certain derivatives have shown cytotoxic effects in breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with conventional chemotherapeutics like doxorubicin has resulted in enhanced cytotoxicity and apoptosis induction .
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and exhibit potential in the treatment of inflammatory diseases. This activity is often linked to their ability to modulate signaling pathways involved in inflammation .
Case Studies
- Antimicrobial Evaluation : A study evaluated five pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds 4a and 5a had excellent activity against multiple pathogens, suggesting their potential as new antimicrobial agents .
- Antitumor Synergy : In experiments involving breast cancer cell lines, specific pyrazole derivatives were tested for their ability to enhance the effects of doxorubicin. The findings showed a significant synergistic effect, particularly in the MDA-MB-231 cell line, indicating a promising avenue for future cancer therapies .
Q & A
Basic: What are the common synthetic routes for 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride?
Answer:
The synthesis typically involves cyclization of precursors such as piperidine derivatives and hydrazines. A standard method includes:
- Step 1: Reacting piperidine-4-ol with a pyrazole-containing aldehyde or ketone under reductive amination conditions (e.g., NaBH₃CN in methanol).
- Step 2: Introducing the pyrazole moiety via nucleophilic substitution or condensation reactions.
- Step 3: Hydrochloride salt formation using HCl in ethanol or diethyl ether to enhance stability .
Key intermediates include hydrazine derivatives and substituted piperidines. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like N-oxide derivatives .
Basic: How should researchers characterize the solubility and stability of this compound?
Answer:
- Solubility: Test in polar solvents (water, DMSO) via HPLC or UV-Vis spectroscopy. Hydrochloride salts generally exhibit higher aqueous solubility than free bases due to ionic interactions .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Hydrolysis of the pyrazole ring under acidic conditions is a common degradation pathway; buffered solutions (pH 6–7) are recommended for long-term storage .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Answer:
- Parameter Screening: Use design-of-experiments (DoE) to assess variables like temperature (50–100°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (e.g., Pd/C for hydrogenation).
- Byproduct Mitigation: Add scavengers (e.g., molecular sieves) to absorb excess HCl during salt formation. Monitor reaction progress in real-time via inline FTIR to detect intermediates like 4-(pyrazolylmethyl)piperidin-4-ol .
- Yield Improvement: Post-synthesis purification via recrystallization (methanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) can achieve >85% purity .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Answer:
- Assay Validation: Cross-validate results using orthogonal assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity).
- Structural Confirmation: Ensure compound integrity via NMR and HRMS; impurities like 4-(pyrazolyl)piperidine derivatives may skew bioactivity .
- Target Profiling: Use computational docking (AutoDock Vina) to compare binding affinities with known targets (e.g., fungal CYP51 vs. human topoisomerase II). Contradictions may arise from off-target interactions .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
- First Aid: For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?
Answer:
- Bioavailability: The hydrochloride salt increases aqueous solubility (logP reduced by ~1.5 units), enhancing intestinal absorption in rodent models.
- Plasma Stability: Conduct LC-MS/MS studies in simulated gastric fluid (pH 1.2) to compare degradation rates. Hydrochloride salts typically show <10% degradation over 2 hours vs. >30% for free bases .
Advanced: What computational methods predict the environmental fate of this compound?
Answer:
- QSPR Models: Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Piperidine-pyrazole hybrids often show moderate persistence (t₁/₂ > 60 days in soil).
- Metabolite Tracking: Simulate photolysis pathways (λ > 290 nm) using Gaussian 16 to identify stable byproducts like 4-hydroxypiperidine derivatives .
Basic: Which analytical techniques confirm structural integrity post-synthesis?
Answer:
- NMR: ¹H NMR (D₂O) should show peaks at δ 2.8–3.2 ppm (piperidine CH₂), δ 7.5–8.0 ppm (pyrazole H).
- Mass Spectrometry: HRMS (ESI+) expected m/z 224.12 [M-Cl]⁺.
- XRD: Resolve crystal structure to confirm stereochemistry at the piperidine C4 position .
Advanced: How can researchers design analogs to improve target selectivity?
Answer:
- SAR Studies: Modify the pyrazole substituents (e.g., 3-methyl vs. 3-fluoro) and piperidine N-alkylation.
- Pharmacophore Mapping: Use Schrödinger’s Phase to align analogs with active conformations of target proteins (e.g., kinase inhibitors).
- In Vivo Testing: Prioritize analogs with >10-fold selectivity in enzyme assays (e.g., IC₅₀ ratios for EGFR vs. HER2) .
Advanced: What are the best practices for reconciling conflicting spectral data (e.g., NMR shifts)?
Answer:
- Solvent Effects: Re-run NMR in deuterated DMSO vs. D₂O; piperidine protons may shift upfield in polar solvents.
- Dynamic Effects: Use variable-temperature NMR to detect conformational exchange broadening.
- Cross-Validation: Compare with reference spectra of related compounds (e.g., 4-(triazolyl)piperidine dihydrochloride) in PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
